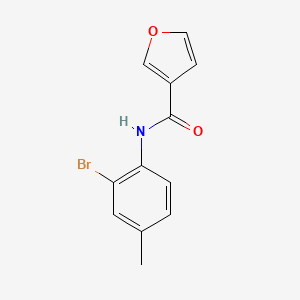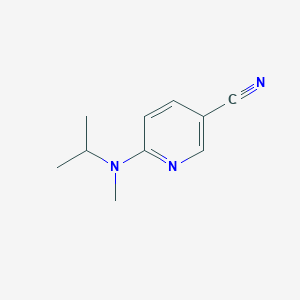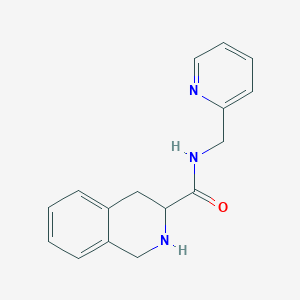![molecular formula C15H13NO4 B7469497 3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)
3-[(4-Carbamoylphenoxy)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Carbamoylphenoxy)methyl]benzoic acid, also known as CPBA, is a chemical compound that has gained increasing attention in scientific research due to its potential biological and pharmacological properties. CPBA is a derivative of benzoic acid, which is a common organic acid found in many natural products. CPBA has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in laboratory experiments.
作用机制
The mechanism of action of 3-[(4-Carbamoylphenoxy)methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Inhibition of COX-2 has been linked to the prevention of cancer growth and metastasis. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of genes involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has also been found to inhibit the activity of various enzymes involved in inflammation, such as COX-2 and lipoxygenase (LOX). In addition, 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been shown to induce apoptosis in cancer cells, which is believed to be due to the activation of caspase enzymes and the disruption of mitochondrial function.
实验室实验的优点和局限性
3-[(4-Carbamoylphenoxy)methyl]benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize using various methods, and it is stable under normal laboratory conditions. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid can also be easily conjugated to other molecules for targeted drug delivery. However, 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has some limitations in laboratory experiments. It is relatively insoluble in water, which can make it difficult to administer to cells or animals. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid can also exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3-[(4-Carbamoylphenoxy)methyl]benzoic acid. One area of research is the development of 3-[(4-Carbamoylphenoxy)methyl]benzoic acid-based drug delivery systems for targeted cancer therapy. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid can be conjugated to other molecules, such as antibodies or peptides, to target specific cancer cells or tissues. Another area of research is the investigation of the mechanism of action of 3-[(4-Carbamoylphenoxy)methyl]benzoic acid. Further studies are needed to elucidate the signaling pathways and molecular targets involved in the anticancer and anti-inflammatory effects of 3-[(4-Carbamoylphenoxy)methyl]benzoic acid. Finally, the safety and pharmacokinetics of 3-[(4-Carbamoylphenoxy)methyl]benzoic acid need to be further investigated to determine its potential use as a therapeutic agent.
合成方法
3-[(4-Carbamoylphenoxy)methyl]benzoic acid can be synthesized using various methods, including the reaction of 3-hydroxybenzoic acid with 4-nitrophenyl chloroformate, followed by the reduction of the nitro group with sodium dithionite and the reaction of the resulting product with carbamic acid. Another method involves the reaction of 3-hydroxybenzoic acid with 4-(chloromethyl)phenyl carbamate in the presence of a base, such as potassium carbonate. The resulting product is then treated with sodium hydride and hydrochloric acid to yield 3-[(4-Carbamoylphenoxy)methyl]benzoic acid.
科学研究应用
3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been investigated for its potential biological and pharmacological properties. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities. 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-[(4-Carbamoylphenoxy)methyl]benzoic acid has been investigated for its potential use as a drug delivery system, as it can be conjugated to other molecules to target specific cells or tissues.
属性
IUPAC Name |
3-[(4-carbamoylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c16-14(17)11-4-6-13(7-5-11)20-9-10-2-1-3-12(8-10)15(18)19/h1-8H,9H2,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIDBQIIVAKFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)





